Tetrahydroaldosterone
CAS No.: 13489-75-3
Cat. No.: VC21353102
Molecular Formula: C21H32O5
Molecular Weight: 364.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 13489-75-3 |
---|---|
Molecular Formula | C21H32O5 |
Molecular Weight | 364.5 g/mol |
IUPAC Name | 1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone |
Standard InChI | InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1 |
Standard InChI Key | JDEYOKPHRJVBQO-FPXQBPFJSA-N |
Isomeric SMILES | C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O |
SMILES | CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O |
Canonical SMILES | CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O |
Appearance | White to Off-White Solid |
Chemical Structure and Metabolism
Tetrahydroaldosterone is formed through a series of specific biochemical transformations of aldosterone. The primary catabolic process involves the reduction of the 4-5 double bond in the aldosterone molecule, producing both 5β- and 5α-reduced dihydro steroids . This is followed by further reduction of the 3-ketone group to either a 3α- or 3β-hydroxy configuration .
The most abundant metabolite formed through this process is 3α,5β-tetrahydroaldosterone, with smaller quantities of 3α,5α-tetrahydroaldosterone and 3β,5β-tetrahydroaldosterone also being produced and excreted in urine . Interestingly, 3α,5β-tetrahydroaldosterone is consistently the predominant metabolite when aldosterone is incubated with liver homogenate in experimental settings, confirming the liver's central role in this metabolic pathway .
The metabolic conversion of aldosterone to its tetrahydro forms is influenced by several factors:
-
Sodium intake can modify the reduction patterns at the 3 and 5 positions. Specifically, low sodium intake increases the proportion of 5α-dihydroaldosterone, while high sodium consumption elevates the proportion of 5β-dihydroaldosterone .
-
Disease states such as congestive heart failure and cirrhosis of the liver are associated with decreased metabolism of aldosterone to 3α,5β-tetrahydroaldosterone .
-
Antihypertensive drug therapy can affect the proportion of aldosterone metabolized to tetrahydroaldosterone, with thiazide diuretics decreasing and converting enzyme inhibitors increasing the proportion of aldosterone metabolized to 3α,5β-tetrahydroaldosterone .
Physiological Significance
Tetrahydroaldosterone plays a crucial role in the body's electrolyte balance system. While the parent compound aldosterone is responsible for regulating sodium and potassium homeostasis through interaction with mineralocorticoid receptors, tetrahydroaldosterone serves as a reflection of this activity.
The compound exerts its effects primarily through interaction with mineralocorticoid receptors in the kidney, leading to increased sodium reabsorption and potassium excretion. This interaction also influences the secretion of hydrogen ions, thereby contributing to acid-base balance regulation.
What makes tetrahydroaldosterone particularly valuable from a physiological perspective is its status as a major metabolite that reflects up to 45% of aldosterone secretion . This substantial representation of aldosterone production makes tetrahydroaldosterone an ideal candidate for assessing mineralocorticoid activity in various clinical scenarios.
Diagnostic Applications
Primary Aldosteronism Screening
Tetrahydroaldosterone has emerged as a highly effective diagnostic tool for screening and identifying primary aldosteronism (PA), a condition characterized by autonomous aldosterone production that leads to hypertension and electrolyte disturbances .
A landmark prospective study involving 111 normotensive individuals, 412 patients with primary aldosteronism, and 1453 individuals with essential hypertension evaluated the validity of tetrahydroaldosterone as a screening test for PA . The research demonstrated remarkable diagnostic accuracy, with tetrahydroaldosterone differentiating PA from essential hypertension with a sensitivity of 96% and a specificity of 95% . These performance metrics significantly outpaced other conventional diagnostic parameters such as plasma aldosterone, plasma renin activity, and plasma aldosterone/renin activity ratio (PARR) .
Comparison with Other Biomarkers
The diagnostic performance of tetrahydroaldosterone compared to other biomarkers is presented in Table 1, which summarizes the findings from the prospective study :
Biomarker | Sensitivity (%) | Specificity (%) |
---|---|---|
Tetrahydroaldosterone | 96 | 95 |
Plasma aldosterone | 89 | 85-91 |
Free aldosterone | 87 | 85-91 |
Plasma aldosterone/renin activity ratio | 85 | 85-91 |
Aldosterone-18-glucuronide | 71 | 85-91 |
Renin activity | 51 | 85-91 |
The superior performance of tetrahydroaldosterone suggests that it provides the most reliable screening approach for PA . Moreover, the diagnostic efficacy is further enhanced when tetrahydroaldosterone measurements are combined with assessments of aldosterone-18-glucuronide and free aldosterone, increasing the specificity for PA diagnosis while addressing limitations present in standalone tests .
In contrast, traditional screening parameters such as serum potassium, plasma aldosterone, plasma renin activity, and basal PARR have been shown to be inadequate as standalone screening procedures, being subject to high rates of false-positive and false-negative results .
Clinical Research Findings
Impact on Phosphate Metabolism
Further exploring the physiological consequences of tetrahydroaldosterone's actions, research has identified a negative association between tetrahydroaldosterone and tubular maximum reabsorption of phosphate to glomerular filtration rate (TmP/GFR) . In an exploratory analysis adjusted for age, sex, BMI, and eGFR, there was a negative association with β = -17.3 (95% CI -33.2; -1.4), p = 0.03 . This finding remained robust (β = -19.3; 95% CI -34.7; -3.8 and p = 0.01) when PTH was additionally included in the model .
This negative relationship suggests that tetrahydroaldosterone may play a role in regulating phosphate metabolism, potentially through its association with FGF23, which is a known phosphaturic hormone. This finding adds another dimension to understanding the broader physiological implications of aldosterone metabolism.
Clinical Applications in Different Populations
The utility of tetrahydroaldosterone assessment extends beyond primary aldosteronism diagnosis. Research has documented distinct urinary excretion patterns of tetrahydroaldosterone among different clinical populations:
-
Normotensive individuals, patients with essential hypertension, and those with primary aldosteronism show characteristic differences in tetrahydroaldosterone excretion across varying sodium diets, with significantly higher levels in PA patients.
-
Studies in pre-term infants have shown that tetrahydroaldosterone excretion increases significantly during the third week of life, suggesting its role in sodium balance during critical developmental periods.
-
Patients with low renin hypertension preferentially metabolize aldosterone to 3α,5β-tetrahydroaldosterone, indicating potential metabolic pathway alterations in specific hypertensive conditions .
Analytical Methods
The accurate quantification of tetrahydroaldosterone is essential for its clinical application. Several analytical approaches have been developed and refined over time:
The measurement typically involves a multi-step process, including enzymatic hydrolysis with β-glucuronidase/arylsulfatase and extraction on Sep-Pak C18 cartridge . The steroids are then derivatized using methoxyamine HCl 2% in pyridine at 60°C after adding appropriate standards, followed by further derivatization with Tri-methyl-silylimidazole (TMSI) at 100°C and gel filtration on a Lipidex 5000 column .
Quantification is performed using mass spectrometric analysis on a gas chromatograph coupled to a mass-selective detector . Quality control of the method is ensured through comparison with parallel measurement of samples from healthy volunteers and participation in external quality control processes .
Other analytical approaches have included radioimmunoassay and high-performance liquid chromatography (HPLC)-MS-MS methods . These various techniques offer different advantages in terms of sensitivity, specificity, and practicality for clinical and research applications.
Factors Affecting Tetrahydroaldosterone Metabolism
Several factors can influence the metabolism of aldosterone to tetrahydroaldosterone, with important implications for its use as a diagnostic biomarker:
Disease States
Certain pathological conditions have been shown to alter the metabolism of aldosterone to tetrahydroaldosterone:
-
Congestive heart failure and cirrhosis of the liver decrease the conversion of aldosterone to 3α,5β-tetrahydroaldosterone .
-
These alterations in metabolic pathways may affect diagnostic accuracy when using tetrahydroaldosterone as a biomarker in patients with these conditions.
Medication Effects
Antihypertensive medications can significantly affect the proportion of aldosterone metabolized to tetrahydroaldosterone:
-
Thiazide diuretics decrease the proportion of aldosterone metabolized to 3α,5β-tetrahydroaldosterone .
-
Converting enzyme inhibitors increase the proportion of aldosterone metabolized to 3α,5β-tetrahydroaldosterone .
These medication effects must be considered when interpreting tetrahydroaldosterone levels in patients receiving these treatments.
Dietary Factors
Sodium intake has been shown to modify the reduction patterns in aldosterone metabolism:
-
Low sodium intake increases the proportion of 5α-dihydroaldosterone .
-
High sodium intake elevates the proportion of 5β-dihydroaldosterone .
This dietary influence on metabolic pathways highlights the importance of considering nutritional status when evaluating tetrahydroaldosterone levels.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume